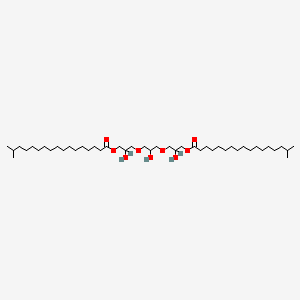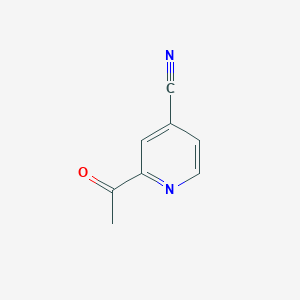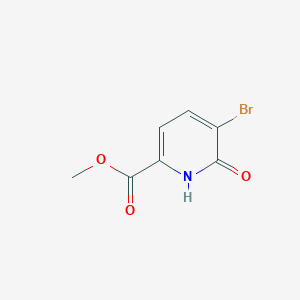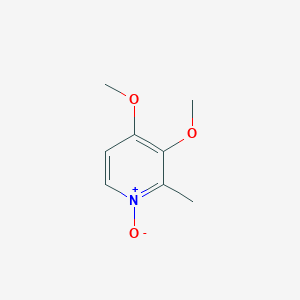
Methyl (chlorosulfonyl)acetate
Vue d'ensemble
Description
Methyl (chlorosulfonyl)acetate is a chemical compound with the molecular formula C3H5ClO4S . It has a molecular weight of 172.59 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for Methyl (chlorosulfonyl)acetate is 1S/C3H5ClO4S/c1-8-3(5)2-9(4,6)7/h2H2,1H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
Methyl (chlorosulfonyl)acetate is a liquid at room temperature . It has a density of 1.4992 g/cm3 at 15 °C . Its refractive index is 1.466 at 20℃ .Applications De Recherche Scientifique
1. Recovery in Pharmaceutical and Herbicide Production
Methyl (chlorosulfonyl)acetate plays a role in the production of pharmaceuticals and herbicides, particularly as an intermediate. For example, its production process, which heavily utilizes acetic acid as a solvent, highlights the necessity of recovering and reusing acetic acid efficiently. This recovery process is crucial due to the presence of multiple components in the effluent, making acetic acid separation challenging. Techniques like azeotropic distillation and extraction have been tested, with extraction proving more effective for acetic acid recovery and reuse (Wang Tian-gui, 2006).
2. Synthesis of Complex Organic Compounds
The compound is used in the synthesis of various organic molecules. For instance, a one-pot synthesis method involves reacting aminonitriles with methyl (chlorosulfonyl)acetate to produce methyl 4-amino-2,3,3-trisubstituted-1,1-dioxo-2,3-dihydro-1H-1λ6-isothiazole-5-carboxylates. This process is significant for the structural formation of complex organic compounds, which have applications in multiple scientific fields (Alexey V. Dobrydnev et al., 2018).
3. Role in Lithium-Ion Batteries
In the field of lithium-ion batteries, particularly for electric vehicles, methyl (chlorosulfonyl)acetate is explored as a co-solvent in the electrolyte. It has been shown to significantly increase cell rate capability, thereby potentially reducing charging time for electric vehicles. This application is crucial for enhancing the performance of lithium-ion batteries, although the impact on cell lifetime is still under research (Jing Li et al., 2018).
Safety And Hazards
Propriétés
IUPAC Name |
methyl 2-chlorosulfonylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5ClO4S/c1-8-3(5)2-9(4,6)7/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBIPZPBGAGTBGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5ClO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20465718 | |
| Record name | methyl (chlorosulfonyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20465718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (chlorosulfonyl)acetate | |
CAS RN |
56146-83-9 | |
| Record name | methyl (chlorosulfonyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20465718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl (chlorosulfonyl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of Methyl (chlorosulfonyl)acetate in the synthesis of bicyclic sultams described in the research?
A1: Methyl (chlorosulfonyl)acetate serves as a crucial sulfonylating agent in the multi-step synthesis of bicyclic sultams []. The research demonstrates its reaction with various N-alkenylanilines to yield N-(alkenyl)(methoxycarbonyl)methanesulfanilides. These intermediates are then subjected to bromination and subsequent base-mediated cyclization to ultimately form the desired bicyclic sultam structures.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















